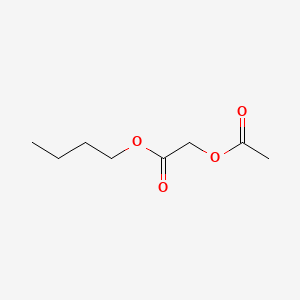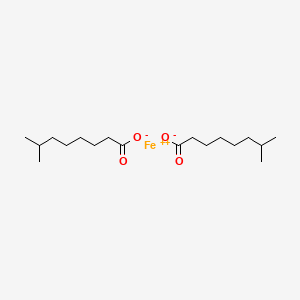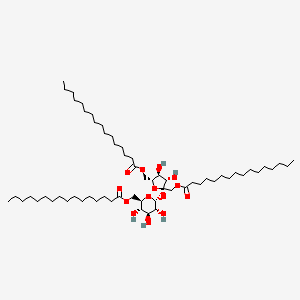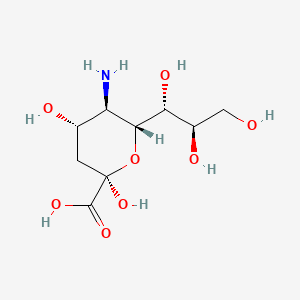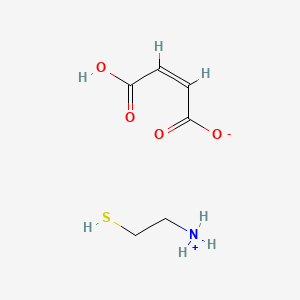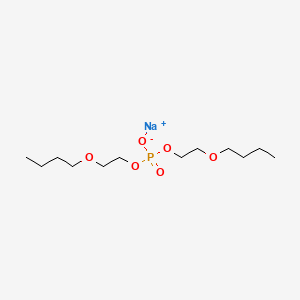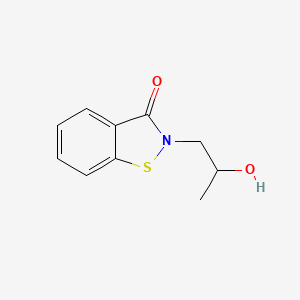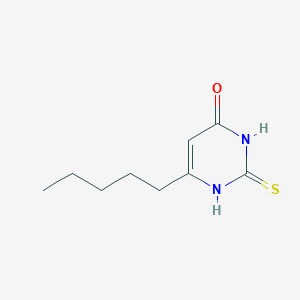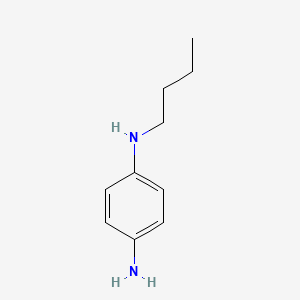
N-heptyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 517095, also known as TFB2M (transcription factor B2, mitochondrial), is a mitochondrial protein that belongs to the rRNA adenine N(6)-methyltransferase family. This compound is ubiquitously expressed and plays a crucial role in the basal transcription of mitochondrial DNA. It specifically dimethylates mitochondrial 12S rRNA at the conserved stem loop, which is essential for mitochondrial function .
Vorbereitungsmethoden
The preparation methods for NSC 517095 involve the synthesis of the protein through recombinant DNA technology. This typically includes the cloning of the TFB2M gene into an expression vector, followed by the transformation of the vector into a suitable host cell, such as Escherichia coli. The host cells are then cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Analyse Chemischer Reaktionen
NSC 517095 undergoes several types of chemical reactions, including methylation. The compound is an S-adenosyl-L-methionine-dependent methyltransferase, which means it uses S-adenosyl-L-methionine as a methyl donor to methylate adenine residues in rRNA. This methylation is crucial for the proper functioning of mitochondrial ribosomes .
Wissenschaftliche Forschungsanwendungen
NSC 517095 has several scientific research applications, particularly in the fields of molecular biology and biochemistry. It is used to study the transcriptional regulation of mitochondrial DNA and the role of rRNA methylation in mitochondrial function. Additionally, it is employed in research focused on understanding mitochondrial diseases and developing potential therapeutic strategies .
Wirkmechanismus
The mechanism of action of NSC 517095 involves its function as a methyltransferase. It specifically dimethylates adenine residues in the mitochondrial 12S rRNA, which is essential for the assembly and function of mitochondrial ribosomes. This methylation process is crucial for the proper translation of mitochondrial-encoded proteins, which are vital for mitochondrial respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
NSC 517095 can be compared with other mitochondrial transcription factors, such as TFB1M. While both TFB1M and TFB2M are involved in the transcription of mitochondrial DNA, TFB2M has less methyltransferase activity but activates transcription more efficiently. This unique characteristic of TFB2M makes it a valuable tool for studying mitochondrial transcription and its regulation .
Similar Compounds::- TFB1M
- Mitochondrial 12S rRNA dimethylase 2
- Hepatitis C virus NS5A-transactivated protein 5
Eigenschaften
CAS-Nummer |
14814-48-3 |
|---|---|
Molekularformel |
C12H19N5 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-heptyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-13-11-10-12(15-8-14-10)17-9-16-11/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
RFAKCUPOIRSCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



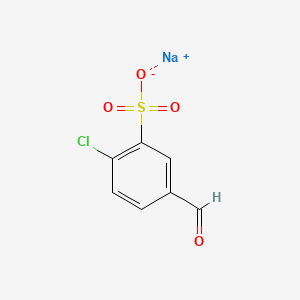
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
